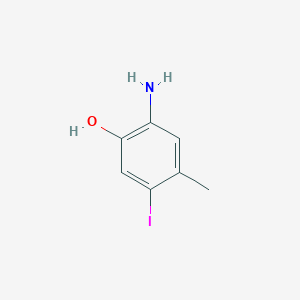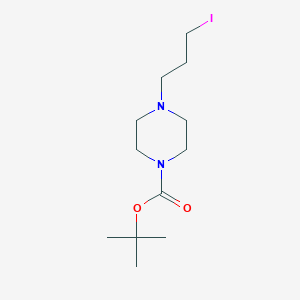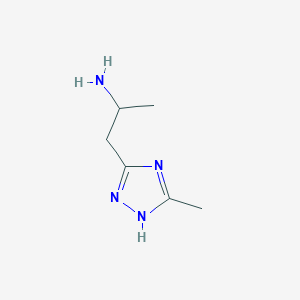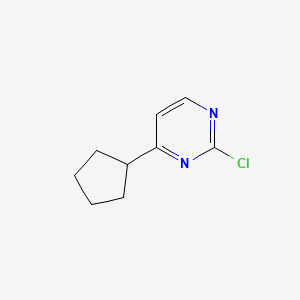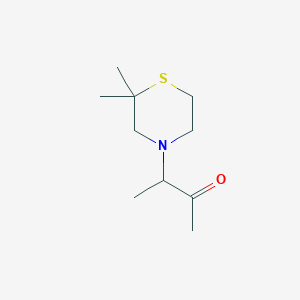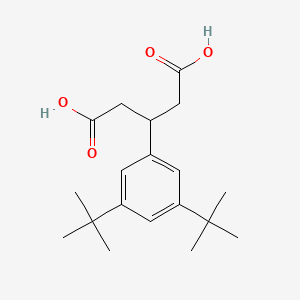
2'-Deoxy-3-methyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-3-methyladenosine is a modified nucleoside with the molecular formula C11H15N5O3 It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the adenine base
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-3-methyladenosine typically involves the methylation of 2’-deoxyadenosine. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Deoxy-3-methyladenosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
化学反応の分析
Types of Reactions: 2’-Deoxy-3-methyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the adenine base, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxy-3-methyladenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
2’-Deoxy-3-methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes its role in antiviral and anticancer treatments.
作用機序
The mechanism of action of 2’-Deoxy-3-methyladenosine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group on the adenine base can influence base pairing and the overall structure of the nucleic acid, potentially altering gene expression and protein synthesis. Molecular targets include DNA and RNA polymerases, as well as various methyltransferases involved in epigenetic regulation .
類似化合物との比較
2’-Deoxyadenosine: Lacks the methyl group on the adenine base.
3-Methyladenosine: Contains a methyl group but retains the hydroxyl group at the 2’ position.
N6-Methyladenosine: Methylation occurs at the nitrogen atom in the adenine base.
Uniqueness: 2’-Deoxy-3-methyladenosine is unique due to its specific methylation pattern and the absence of the 2’ hydroxyl group. This combination of features imparts distinct biochemical properties, making it valuable for specialized research applications .
特性
分子式 |
C11H17N5O3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-amino-3-methyl-4H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1 |
InChIキー |
KMIMBBFXBKSPKJ-STAMCERTSA-N |
異性体SMILES |
CN1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
CN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


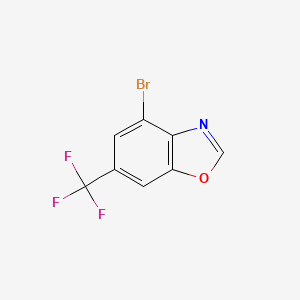
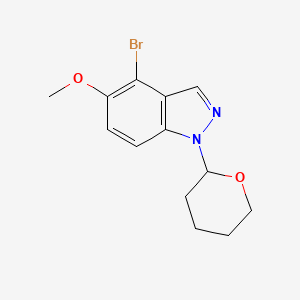

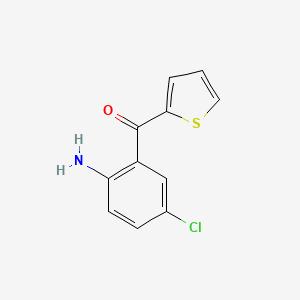
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
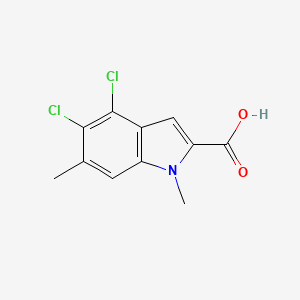
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
